1-Pyrenylalanine

Vue d'ensemble

Description

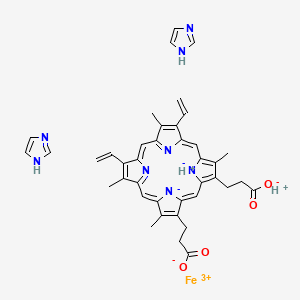

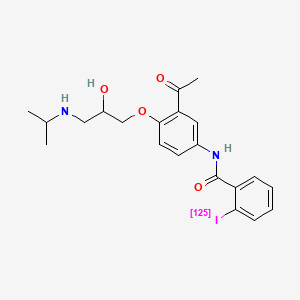

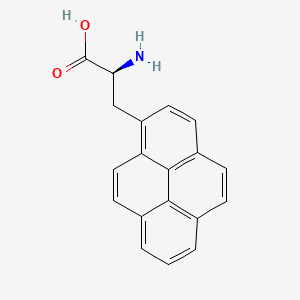

1-Pyrenylalanine is a compound with the molecular formula C19H15NO2 . It is also known by other synonyms such as (2S)-2-amino-3-pyren-1-ylpropanoic acid and 1-PYA .

Synthesis Analysis

The synthesis of 1-Pyrenylalanine involves the classical asymmetric hydrogenation of chiral 1-acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione . Another method involves reaction conditions with sodium hydroxide and cobalt (II) chloride at 38 degrees Celsius for 48 hours .Molecular Structure Analysis

The molecular structure of 1-Pyrenylalanine consists of 19 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The InChIKey of the compound is VTMOPDBUZPBOPL-INIZCTEOSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 1-Pyrenylalanine are not detailed in the search results, it is known that the compound is involved in ground and excited-state interactions of poly(L-1-pyrenylalanine) studied by chiroptical spectroscopy .Physical And Chemical Properties Analysis

1-Pyrenylalanine has a molecular weight of 289.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique

Self-Assembly of Biomaterials

1-Pyrenylalanine plays a significant role in the design and control of self-assembling biomaterials . The self-assembled fibers of the pyrene connected dipeptides, l-pyrenylalanine-l-phenylalanine (l-Pyr-l-Phe) and d-pyrenylalanine-l-phenylalanine (d-Pyr-l-Phe), have been introduced and their structural analysis has been conducted using experimental and computational techniques .

Artificial Transmembrane Channels

The self-assembling biomaterials, which include 1-Pyrenylalanine, have wide-ranging applications, including their use in artificial transmembrane channels .

Gas Separation Technology

1-Pyrenylalanine is also used in gas separation technology . The self-assembling biomaterials have been applied in this field .

Metal Nanowire Production

The self-assembling biomaterials, which include 1-Pyrenylalanine, are used in metal nanowire production .

Aggregation Templates for Amyloid-β Peptides

1-Pyrenylalanine is used as aggregation templates for amyloid-β peptides, which are hallmarks of Alzheimer’s disease .

Antimicrobial Drugs

The self-assembled short peptides having pyrene chromophore at the N-terminus induced apoptosis of living cells because of the nanofiber formation in mitochondria . This makes 1-Pyrenylalanine a potential candidate for antimicrobial drugs .

Interaction of Two α-Helices

Two strands of an amphiphilic α-helical 14-peptide were anchored in parallel on a bipyridyl group to construct a helix-helix structure . The interaction of two α-helices in various circumstances was probed by behavior of 1-pyrenylalanine residues in circular dichroism and fluorescence spectra .

Fluorescence Spectroscopy

1-Pyrenylalanine is used in fluorescence spectroscopy . The self-assembled l-Pyr-l-Phe and d-Pyr-l-Phe dipeptide nanostructures revealed monomer and red-shifted excimer emissions .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10,20H2,(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMOPDBUZPBOPL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrenylalanine | |

CAS RN |

87147-90-8 | |

| Record name | 1-Pyrenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087147908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (3as,4s,6ar)-4-(5-Methoxy-5-Oxopentyl)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazole-1-Carboxylate](/img/structure/B1214799.png)